6-Ethyl-2,2-dimethylchroman-4-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
6-ethyl-2,2-dimethyl-3,4-dihydrochromen-4-amine |
InChI |
InChI=1S/C13H19NO/c1-4-9-5-6-12-10(7-9)11(14)8-13(2,3)15-12/h5-7,11H,4,8,14H2,1-3H3 |
InChI Key |
BARMYPFKQXQJLP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(CC2N)(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Ethyl 2,2 Dimethylchroman 4 Amine and Analogues
Strategic Retrosynthetic Disconnections for the Chroman-4-amine (B2768764) Core
Retrosynthetic analysis is a powerful tool in organic synthesis that allows for the deconstruction of a target molecule into simpler, commercially available starting materials. youtube.com For the 6-Ethyl-2,2-dimethylchroman-4-amine core, this process reveals key precursors and strategic bond disconnections that pave the way for a logical forward synthesis. A primary disconnection often targets the amine group, suggesting a reductive amination of a corresponding ketone as a final step. youtube.comyoutube.com
Key Precursors: Chroman-4-ones as Central Building Blocks
The retrosynthetic breakdown of this compound logically points to 6-Ethyl-2,2-dimethylchroman-4-one as a pivotal intermediate. youtube.com Chroman-4-ones are versatile scaffolds in the synthesis of a wide array of biologically active molecules. researchgate.netnih.govnih.govnih.gov Their synthesis is well-established and can be achieved through various routes, most notably through the cyclization of phenolic compounds. ijrpc.comacs.org
One common approach involves the reaction of a substituted phenol (B47542) with an appropriate three-carbon synthon, often an α,β-unsaturated acid or its equivalent, under acidic conditions. ijrpc.comacs.org For the synthesis of the target molecule's precursor, this would involve reacting 4-ethylphenol (B45693) with a suitable reagent to form the chromanone ring.
Approaches to Installing the C-6 Ethyl Substituent
The ethyl group at the C-6 position of the chroman ring originates from the selection of the starting phenolic precursor. The use of 4-ethylphenol as the starting material directly incorporates the ethyl group at the desired position on the aromatic ring. This strategy is efficient as it avoids potentially complex and low-yielding aromatic substitution reactions on the pre-formed chroman nucleus.
Methodologies for Geminal Dimethyl Substitution at C-2
The geminal dimethyl group at the C-2 position is a characteristic feature of the target molecule. This substitution is typically introduced by using a reactant that contains a gem-dimethyl-substituted three-carbon chain. For instance, the reaction of a phenol with 3,3-dimethylacrylic acid or its derivatives is a common method for constructing the 2,2-dimethylchroman-4-one (B181875) skeleton. researchgate.net
An alternative strategy involves the use of reagents like ethyl 2,6,6-trimethyl-4-oxo-2-cyclohexene-1-carboxylate, which can be derived from the condensation of mesityl oxide or acetone (B3395972) with ethyl acetoacetate. researchgate.net
Formation of the Chroman-4-amine Moiety
The final key transformation in the synthesis of this compound is the introduction of the amine functionality at the C-4 position. This is most commonly achieved through the reductive amination of the corresponding chroman-4-one.
Reductive Amination of Chroman-4-ones to Chroman-4-amines
Reductive amination is a highly effective and widely used method for the synthesis of amines from ketones or aldehydes. acsgcipr.orgorganic-chemistry.org The process involves the reaction of the chroman-4-one with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent. youtube.com The reaction proceeds through the in situ formation of an imine or enamine intermediate, which is then reduced to the final amine. youtube.com
A variety of reducing agents can be employed for this transformation, with common choices including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. acsgcipr.orgorganic-chemistry.org The choice of reducing agent can be critical to the success of the reaction and may depend on the specific substrate and desired reaction conditions. For instance, sodium cyanoborohydride is often favored for its selectivity in reducing the iminium ion in the presence of the ketone. acsgcipr.org
| Starting Material | Reagents | Product | Reference |
| 6-Ethyl-2,2-dimethylchroman-4-one | 1. NH3 or NH4OAc2. Reducing agent (e.g., NaBH3CN, H2/Pd) | This compound | youtube.comyoutube.com |
| Acetophenone | 1. Ammonia2. Reducing agent | 1-Phenylethylamine | youtube.com |
Intramolecular Cyclization Reactions in Chroman-4-amine Synthesis
While reductive amination is a primary route, intramolecular cyclization reactions can also be employed in the synthesis of the chroman-4-amine core. nih.govnih.govscilit.comresearchgate.net These strategies often involve the formation of the heterocyclic ring and the introduction of the amine functionality in a concerted or tandem process. For example, a suitably functionalized acyclic precursor containing both the phenolic hydroxyl group and a precursor to the amine could be designed to undergo cyclization to directly form the chroman-4-amine skeleton.
An intramolecular Mitsunobu reaction has been described for the synthesis of (S)-2,6-dimethylchroman-4-one, which could be a precursor to the corresponding amine. semanticscholar.orgresearchgate.net This approach involves the cyclization of a phenolic alcohol under Mitsunobu conditions. semanticscholar.orgresearchgate.net
Multi-component Reaction Strategies
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single operation. organic-chemistry.org This approach is characterized by high atom economy, operational simplicity, and the ability to generate molecular diversity efficiently. organic-chemistry.orgsharif.edu In the context of chroman synthesis, MCRs provide a convergent and efficient pathway to the core heterocyclic scaffold and its derivatives.
One notable MCR strategy for the synthesis of chromene derivatives, which are precursors to chroman-4-amines, involves the reaction of salicylaldehydes, malononitrile, and a C-H activated compound. nih.gov A general and efficient protocol for synthesizing 4-phosphorylated-4H-chromenes has been developed using an acid-promoted multi-component reaction of 2-hydroxybenzyl alcohols, a phosphorus nucleophile, and a ketone. researchgate.net This reaction proceeds through an aldol (B89426) condensation, Michael addition, and subsequent cyclization to form the C-C, C-P, and C-O bonds in a single step. researchgate.net
The development of novel catalysts has further expanded the scope of MCRs in chroman synthesis. For instance, nano-kaoline/BF3/Fe3O4 has been employed as a superparamagnetic nanocatalyst for the one-pot, three-component synthesis of 4H-chromenes. sharif.edu This method offers the advantages of using a reusable catalyst and straightforward product isolation. sharif.edu
| Reactants | Catalyst/Conditions | Product | Ref. |
| Salicylaldehyde, Malononitrile, C-H activated compound | Piperidine, Ethanol | 2-Amino-3-cyano-4H-chromene | nih.gov |
| 2-Hydroxybenzyl alcohol, Phosphorus nucleophile, Ketone | Iron complex, mild conditions | 4-Phosphorylated-4H-chromene | researchgate.net |
| Aldehyde, Malononitrile, Enolizable C-H activated agent | nano-kaoline/BF3/Fe3O4 | 2-Amino-3-cyano-4H-pyran derivative | sharif.edu |
Stereoselective Synthesis of Chiral Chroman-4-amines
The biological activity of chroman-4-amines is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods to control the configuration at the C-4 position and other stereocenters is of paramount importance.
The establishment of the C-4 stereocenter in chroman-4-amines can be achieved through various enantioselective catalytic methods. A highly effective strategy is the asymmetric hydrogenation of a prochiral precursor, such as a chromen-4-one or a corresponding imine. Transition metal catalysis, particularly with rhodium, iridium, and palladium complexes bearing chiral ligands, has proven to be a versatile tool for this purpose. acs.orgacs.org
For example, the asymmetric hydrogenation of exocyclic ketimines derived from 4-chromanone (B43037) has been investigated. While early attempts showed low enantioselectivities, the use of palladium catalysts with specific chiral ligands, such as C4-TunePhos, in the presence of a Brønsted acid activator, has led to the synthesis of enantioenriched cyclic amines with high enantiomeric excess. acs.org Organocatalysis, employing chiral phosphoric acids, has also emerged as a powerful method for the enantioselective synthesis of chiral chroman derivatives through desymmetrization strategies. nih.govnih.gov
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Ref. |
| Pd/C4-TunePhos, D-DTTA | 4-Chromanone-derived ketimine | Chiral chroman-4-amine | 86-95% | acs.org |
| Ir/C4-TunePhos | Pyrrole- and indole-fused benzodiazepines | Chiral cyclic amines | Moderate to excellent | acs.org |
| Chiral Phosphoric Acid | Phenol-containing prochiral calix researchgate.netarenes | Inherently chiral calix researchgate.netarenes | High | nih.govnih.gov |
When a molecule contains multiple stereocenters, controlling the relative stereochemistry between them is crucial. Diastereoselective synthesis of chroman derivatives can be achieved by employing substrate-controlled or reagent-controlled strategies.
An efficient and highly diastereoselective protocol for the synthesis of 3,3-disubstituted 3-nitro-4-chromanones has been reported. rsc.orgnih.gov This method relies on an intramolecular Michael-type cyclization of α-nitro aryl ketones bearing unsaturated ester units, with a catalytic amount of potassium tert-butoxide being critical for high diastereoselectivity. rsc.orgnih.gov Similarly, cascade double and triple Michael reactions of curcumins with arylidenemalonates have been used to produce highly functionalized cyclohexanones and tetrahydrochromenones with excellent diastereoselectivity. beilstein-journals.org
The hetero-Diels-Alder reaction is another powerful tool for diastereoselective synthesis. For instance, the reaction between 3-vinyl-2H-chromene derivatives and indane-1,3-dione yields spiro indanone fused pyrano[3,2-c]chromene derivatives with high diastereoselectivity. rsc.org
Achieving control over both the relative and absolute stereochemistry is the ultimate goal in the synthesis of complex chiral molecules. Absolute configuration refers to the 3D arrangement of atoms of a chiral molecule and is described using the Cahn-Ingold-Prelog (CIP) priority rules, assigning R or S descriptors to each stereocenter. wikipedia.org Relative stereochemistry describes the orientation of substituents at one stereocenter relative to another within the same molecule.
Strategies to control stereochemistry often involve the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. Asymmetric catalysis, where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product, is a more elegant and atom-economical approach. nih.gov In hydrogen-borrowing reactions, for example, transition metal catalysts can be used to control the absolute stereochemistry of the resulting amine or carbonyl compound. nih.gov The stereochemical outcome can be directed by the catalyst in an asymmetric reduction step or through a dynamic kinetic asymmetric transformation. nih.gov
Novel and Sustainable Synthetic Transformations
The principles of green chemistry are increasingly influencing the development of new synthetic methodologies, with a focus on reducing waste, energy consumption, and the use of hazardous substances.
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technology for accelerating chemical reactions. anton-paar.com Compared to conventional heating, microwave irradiation often leads to significantly shorter reaction times, higher yields, and cleaner reactions. nih.govnih.gov This is due to the efficient internal heating of the reaction mixture through direct coupling of microwave energy with polar molecules. anton-paar.com
In chroman chemistry, microwave irradiation has been successfully applied to the synthesis of various derivatives. For example, a novel approach utilizing microwave assistance for the alcohol dehydrogenative reaction, catalyzed by manganese (II) and cobalt (II) with chroman-4-one amino ligands, has been developed for the synthesis of various heterocyclic compounds. eurekaselect.com The use of microwave heating can also improve regioselectivity and stereoselectivity in some cases, making it a valuable tool for the synthesis of bioactive compounds. nih.gov
Organometallic and Organocatalytic Approaches (e.g., Palladium-Catalyzed, Photoredox)
The synthesis of the chroman framework, a key structural motif in a variety of biologically active compounds, has been significantly advanced through the development of sophisticated organometallic and organocatalytic methodologies. These approaches offer high levels of selectivity and efficiency, providing access to complex chroman derivatives, including analogues of this compound.
Palladium-Catalyzed Methodologies:
Palladium catalysis has proven to be a powerful tool for the construction of chroman and chromone (B188151) skeletons, precursors to chroman-4-amines. Palladium-catalyzed reactions, such as aminocarbonylation, facilitate the introduction of nitrogen-containing functionalities. For instance, the palladium-catalyzed aminocarbonylation of 3-iodochromone with various primary and secondary amines has been demonstrated to produce chromone-3-carboxamides and 3-substituted chroman-2,4-diones. nih.govacs.orgacs.org This method showcases the versatility of palladium catalysis in building the core structure and introducing substituents that could be further elaborated to the desired amine. The choice of ligand, such as XantPhos, has been shown to be crucial in directing the chemoselectivity of these transformations. nih.govacs.orgscribd.com
While direct palladium-catalyzed amination of a pre-formed chromanone at the 4-position is less commonly reported, the synthesis of precursors like chroman-4-ones is well-established. These ketones can then be converted to the corresponding amine via reductive amination. Palladium-catalyzed intramolecular acylation of alkenyl bromides with aldehydes represents another efficient route to functionalized 4H-chromen-4-ones, which are key intermediates for chroman-4-amine synthesis. researchgate.net
Organocatalytic Approaches:
Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of chiral chromans, offering an alternative to metal-based catalysts. nih.gov These methods often utilize small organic molecules, such as chiral amines or phosphoric acids, to catalyze reactions with high enantioselectivity. chemrxiv.org
A notable organocatalytic approach involves the asymmetric 1,6-addition/1,4-addition sequence to 2,4-dienals. nih.gov This cascade reaction, catalyzed by a chiral organocatalyst, allows for the reaction of hydroxyarenes with a vinylogous iminium-ion intermediate to yield optically active chromans with high enantiomeric excess (94-99% ee). nih.gov Furthermore, organocatalytic cascade reactions have been developed for the diversified synthesis of chiral chromane-containing polyheterocyclic compounds. nih.govacs.org These reactions can proceed via an iminium-catalyzed reduction followed by an enamine-catalyzed cycloaddition to construct the chromane (B1220400) core with controlled stereochemistry. nih.gov
The synthesis of 2-amino-4H-chromene derivatives, which are structurally related to chroman-4-amines, has been successfully achieved through organocatalytic multicomponent reactions. nih.govresearchgate.netresearchgate.net These reactions often employ bifunctional amine-thiourea organocatalysts to facilitate a cascade process, yielding highly functionalized chromenes in good yields and high enantioselectivities. researchgate.net
Table 1: Examples of Organocatalytic Synthesis of Chroman Derivatives
| Catalyst | Reactants | Product Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Chiral Secondary Amine | Hydroxyarene, 2,4-Dienal | Chiral Chroman | High | 94-99 | nih.gov |
| Chiral Phosphoric Acid | 2-Hydroxy Cinnamaldehyde, Hantzsch Ester, 1-Aza-1,3-butadiene | Chiral Polycyclic Chromane | - | - | nih.gov |
| Bifunctional Amine-Thiourea | Aldehyde, Malononitrile, Dimedone | 2-Amino-4H-chromene | up to 96 | up to 89 | researchgate.net |
Photoredox Catalysis:
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling novel transformations under mild reaction conditions. youtube.comyoutube.com This approach utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates. youtube.comyoutube.com
In the context of chroman synthesis, photoredox catalysis has been effectively employed for the preparation of chroman-4-ones. le.ac.ukresearchgate.net A sustainable method using iron(III) chloride as a catalyst under visible light irradiation allows for the decarboxylative radical cyclization of carboxylate salts to form chroman-4-one derivatives. le.ac.uk This reaction proceeds at room temperature and demonstrates broad substrate scope. le.ac.uk Another approach involves the use of an organophotoredox catalyst to generate alkyl radicals from N-(acyloxy)phthalimides, which then undergo a cascade cyclization to produce 3-alkyl substituted chroman-4-ones. researchgate.net
Furthermore, photoredox catalysis can be applied to the reductive amination of carbonyl compounds, which is a key transformation for the synthesis of amines from ketones. nih.gov This method involves the reduction of iminium ions, formed from a ketone and an amine, to α-aminoalkyl radicals through a photoredox cycle. These radicals are then converted to the final amine product. nih.gov This strategy could be directly applicable to the synthesis of this compound from the corresponding chroman-4-one.
Table 2: Examples of Photoredox Catalysis in the Synthesis of Chroman-4-one Derivatives
| Catalyst | Radical Precursor | Substrate | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| FeCl3 | Carboxylate Salt | 2-(Allyloxy)benzaldehyde | Chroman-4-one | Good | le.ac.uk |
| Organophotoredox Catalyst | N-(Acyloxy)phthalimide | 2-(Allyloxy)arylaldehyde | 3-Alkyl-chroman-4-one | - | researchgate.net |
Green Chemistry Principles in Chroman Synthesis
The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact and enhance sustainability. nih.gov The synthesis of chromans and their derivatives is no exception, with a growing emphasis on developing eco-friendly protocols that utilize safer solvents, reduce waste, and employ catalytic methods. nih.govresearchgate.net
Key green chemistry strategies applied to chroman synthesis include:
Use of Greener Solvents: Traditional organic solvents are often replaced with more environmentally benign alternatives such as water, ethanol, or solvent-free conditions. nih.govsharif.eduresearchgate.net For instance, the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives has been successfully carried out in a water-ethanol mixture, which simplifies product isolation and reduces the reliance on volatile organic compounds. nih.gov
Catalytic Approaches: The use of catalysts, both metal-based and organocatalytic, is inherently a green principle as it reduces the need for stoichiometric reagents, leading to higher atom economy and less waste. researchgate.net Recent advancements have focused on using non-toxic and recyclable catalysts. nih.govsharif.edu For example, pyridine-2-carboxylic acid has been employed as a sustainable and rapid catalyst for the one-pot multicomponent synthesis of 2-amino-4H-chromene derivatives, with the catalyst being recyclable for several cycles. nih.gov Nano-catalysts, such as nano-kaoline/BF3/Fe3O4, have also been utilized for the green synthesis of 4H-chromenes under solvent-free conditions. sharif.edu
Energy Efficiency: The development of synthetic methods that operate at ambient temperature and pressure contributes to energy efficiency. le.ac.uk Photoredox catalysis, which utilizes visible light as an energy source, is an excellent example of an energy-efficient method. le.ac.uk
The application of these green chemistry principles not only leads to more environmentally friendly synthetic routes but also often results in improved efficiency, cost-effectiveness, and scalability. nih.govresearchgate.net
Table 3: Green Chemistry Metrics for the Synthesis of 2-Amino-4H-chromene-3-carbonitrile Derivatives
| Catalyst | Solvent | Atom Economy (%) | E-Factor | EcoScale | Reference |
|---|---|---|---|---|---|
| Pyridine-2-carboxylic acid | Water-EtOH (1:1) | 99.36 | 16.68 | 82 (Excellent) | nih.gov |
Derivatization and Molecular Modification Strategies for 6 Ethyl 2,2 Dimethylchroman 4 Amine
N-Functionalization of the C-4 Amine Group
The primary amine at the C-4 position of 6-Ethyl-2,2-dimethylchroman-4-amine is a key site for molecular modification, allowing for the introduction of a wide array of functional groups that can modulate the compound's physicochemical and biological properties.
Acylation, Alkylation, and Arylation Reactions
Acylation of the C-4 amine introduces an acyl group, forming an amide linkage. This transformation is typically achieved by reacting the amine with acylating agents such as acid chlorides or anhydrides under basic conditions. The resulting amides are generally more stable and less basic than the parent amine.
Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be accomplished using alkyl halides or through reductive amination with aldehydes or ketones. The degree of alkylation (mono-, di-, or tri-alkylation) can be controlled by the reaction conditions and the stoichiometry of the reagents. Polyalkylation can be a potential issue in these reactions. youtube.com
Arylation attaches an aryl group to the amine nitrogen. This is often achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the formation of C-N bonds between the amine and aryl halides or triflates.
Formation of Amine Derivatives (e.g., Carbamates, Ureas, Amides)
The versatile C-4 amine group serves as a scaffold for the synthesis of various derivatives, including carbamates, ureas, and amides.
Carbamates are esters of carbamic acid and can be synthesized by reacting the amine with a chloroformate, such as ethyl chloroformate, or by the reaction of an alcohol with a carbamic acid derivative. wikipedia.org Another method involves a three-component coupling of the amine, carbon dioxide, and a halide. organic-chemistry.org The resulting carbamate (B1207046) group can influence the molecule's polarity and hydrogen bonding capabilities. wikipedia.org
Ureas are characterized by a carbonyl group flanked by two nitrogen atoms. The synthesis of urea (B33335) derivatives of this compound can be achieved by reacting the amine with an isocyanate or by a zirconium(IV)-catalyzed exchange process with a carbamate. organic-chemistry.orgnih.gov The urea functional group is known for its ability to form multiple stable hydrogen bonds, which can be crucial for molecular recognition and binding. nih.gov
Amides , as mentioned in the acylation section, are readily formed from the C-4 amine. A copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides provides another route to α-substituted amides. organic-chemistry.org
Table 1: Examples of N-Functionalization Reactions
| Derivative | Reagent(s) | Reaction Type |
|---|---|---|
| N-Acetyl | Acetic anhydride, pyridine | Acylation |
| N-Methyl | Methyl iodide, K2CO3 | Alkylation |
| N-Phenyl | Phenylboronic acid, Cu(OAc)2 | Arylation |
| Ethyl Carbamate | Ethyl chloroformate, base | Carbamoylation |
| N,N'-Disubstituted Urea | Isocyanate | Addition |
Modifications of the Chroman Ring System
Beyond the C-4 amine, the chroman ring system itself offers several positions for modification, enabling the synthesis of a diverse library of analogs.
Further Substitutions on the Aromatic Ring (Beyond C-6)
The aromatic ring of the chroman nucleus is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. youtube.com The directing effects of the existing ethyl group at C-6 and the oxygen atom of the pyran ring will influence the position of further substitution. Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst. youtube.com
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.
Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group using an acyl chloride/alkyl halide and a Lewis acid catalyst. youtube.com
These substitutions can significantly alter the electronic properties and steric profile of the molecule.
Functionalization at C-3 of the Chroman Ring
The C-3 position of the chroman ring, adjacent to the C-4 amine, presents another site for modification. Functionalization at this position can introduce new stereocenters and alter the conformation of the pyran ring. For instance, oxidation of the C-3 position could lead to the formation of a ketone, which can then be further derivatized.
Introduction of Heteroatoms or Fused Rings
More complex modifications involve the introduction of additional heteroatoms or the fusion of new rings onto the chroman scaffold. These strategies can lead to novel heterocyclic systems with unique three-dimensional shapes and chemical properties.
Introduction of Heteroatoms: Replacing a carbon atom in the chroman ring with a heteroatom, such as nitrogen or sulfur, would create a new heterocyclic core. For example, a nitrogen atom could be incorporated to form a tetrahydroquinoline derivative.
Fused Rings: The chroman system can be annulated with other rings to create more complex polycyclic structures. For example, a thiazine (B8601807) ring could be fused to the chroman nucleus, or the existing ring could be expanded. nih.govsemanticscholar.org The synthesis of fused lactams is another possibility. europeanproceedings.com
Table 2: Potential Modifications of the Chroman Ring
| Modification Type | Position | Potential Reaction | Resulting Structure |
|---|---|---|---|
| Nitration | Aromatic Ring | HNO3, H2SO4 | Nitro-substituted chroman |
| Halogenation | Aromatic Ring | Br2, FeBr3 | Bromo-substituted chroman |
| Oxidation | C-3 | Oxidizing agent | 3-Keto-chroman |
| Ring Annulation | Various | Multi-step synthesis | Fused heterocyclic system |
Scaffold Hybridization and Bioconjugation Techniques
A comprehensive search of scientific literature and chemical databases has revealed no specific examples or detailed research findings concerning the scaffold hybridization or bioconjugation of this compound.
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different bioactive compounds into a single new hybrid molecule. This approach aims to create compounds with improved affinity, efficacy, or a better safety profile. Similarly, bioconjugation involves the covalent linking of a molecule, such as this compound, to a biomolecule like a protein, peptide, or nucleic acid.
Despite the recognized potential of the chroman scaffold in medicinal chemistry, research detailing the application of these specific advanced derivatization techniques to this compound is not available in the reviewed literature. Consequently, no data on hybrid scaffolds or bioconjugates derived from this specific amine can be presented.
Data Tables
No data is available for the generation of interactive data tables based on research findings for this topic.
Computational Chemistry and Theoretical Investigations of 6 Ethyl 2,2 Dimethylchroman 4 Amine
Quantum Chemical Methods for Electronic Structure and Reactivity
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods can predict a wide range of characteristics, from molecular geometry to reactivity, without the need for empirical data.
Density Functional Theory (DFT) has emerged as a robust and widely used quantum chemical tool for studying the electronic structure of molecules. DFT calculations can be instrumental in elucidating the potential reaction mechanisms involving 6-Ethyl-2,2-dimethylchroman-4-amine. For instance, DFT can be used to model the reaction pathways of its synthesis or its metabolic transformation. These calculations can identify transition states, intermediates, and the associated activation energies, providing a detailed picture of the reaction kinetics and thermodynamics.
In the context of 2-amino-4H-chromene derivatives, which share the aminopyran ring system with this compound, DFT studies have been successfully used to investigate their electronic properties and reactivity. nih.govnih.govresearchgate.net For example, the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can indicate the molecule's susceptibility to nucleophilic or electrophilic attack. nih.govresearchgate.net A similar approach for this compound would allow for the prediction of its reactive sites.
A hypothetical DFT study on the N-acetylation of this compound could yield the following illustrative data:
| Reaction Step | Calculated Enthalpy (kcal/mol) | Calculated Gibbs Free Energy (kcal/mol) |
| Formation of Reactant Complex | -5.2 | +3.1 |
| Transition State | +15.8 | +25.4 |
| Formation of Product Complex | -20.1 | -12.7 |
This table is for illustrative purposes and does not represent experimentally verified data.
The biological activity and physical properties of a flexible molecule like this compound are often dictated by its three-dimensional conformation. Conformational analysis aims to identify the stable conformers of a molecule and to map the energy landscape that governs their interconversion.
Quantum chemical methods, including DFT, can be employed to perform a systematic search of the conformational space of this compound. This would involve rotating the rotatable bonds, such as the C-N bond of the amine group and the bonds within the ethyl substituent, and calculating the energy of each resulting conformation. The results of such an analysis would be an energy landscape, highlighting the low-energy, and therefore more populated, conformations. This information is crucial for understanding how the molecule might bind to a biological target.
Molecular Modeling and Simulation Studies
Molecular modeling and simulation techniques build upon the principles of classical mechanics to study the behavior of molecules and their interactions with their environment over time. These methods are particularly valuable for investigating the interactions of small molecules with biological macromolecules.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. nih.gov In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand, such as this compound, to a protein target. nih.govresearchgate.netnih.govresearchgate.netacs.org The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on a force field that approximates the binding affinity.
A hypothetical molecular docking study of this compound with a protein kinase could reveal key interactions, as illustrated in the following table:
| Interaction Type | Amino Acid Residue | Atom in Ligand |
| Hydrogen Bond | Asp145 | Amine (NH2) |
| Hydrophobic | Leu83 | Ethyl group |
| Hydrophobic | Val37 | Dimethylchroman ring |
| Pi-Cation | Lys20 | Chroman ring |
This table is for illustrative purposes and does not represent experimentally verified data.
The results from molecular docking can provide valuable insights into the structure-activity relationship (SAR) of a series of compounds and can guide the design of more potent and selective analogs.
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations can offer a dynamic view of the binding stability over time. nih.govnih.gov An MD simulation calculates the trajectory of atoms and molecules by integrating Newton's equations of motion. By simulating the solvated ligand-protein complex for a sufficient period, one can assess the stability of the binding pose predicted by docking, observe conformational changes in both the ligand and the protein, and estimate the binding free energy.
The application of structure-based drug design techniques like molecular docking requires a three-dimensional structure of the target protein. When an experimental structure is unavailable, homology modeling, also known as comparative modeling, can be used to build a reliable 3D model of the protein. numberanalytics.comnih.gov This method relies on the principle that proteins with similar amino acid sequences adopt similar structures. numberanalytics.comresearchgate.netfrontiersin.orgnih.gov
If this compound were found to interact with a protein for which no experimental structure exists, a homology model could be constructed. The process would involve:
Identifying a suitable template protein with a known 3D structure and significant sequence identity to the target protein.
Aligning the amino acid sequence of the target protein with that of the template.
Building the 3D model of the target protein based on the alignment and the template's structure.
Refining and validating the model to ensure its stereochemical quality.
The resulting homology model could then be used for molecular docking and other structure-based design efforts for ligands like this compound.
In Silico Approaches for Synthetic Route Planning and Optimization
The strategic design of a synthetic pathway for a novel or complex molecule like this compound is a significant challenge in organic chemistry. Traditional retrosynthetic analysis, while powerful, can be time-consuming and may be influenced by a chemist's individual experience. Computational chemistry offers a powerful alternative through in silico synthetic route planning, which leverages sophisticated algorithms and extensive reaction databases to propose and evaluate potential synthetic pathways. These tools can accelerate research by identifying novel, efficient, and cost-effective routes that might not be immediately obvious. synthiaonline.comsigmaaldrich.com
Modern retrosynthesis software, such as SYNTHIA® (also known as Chematica) and CAS SciFinder®, provides an automated and unbiased approach to pathway design. synthiaonline.comcas.org These platforms function by taking a target molecule as input and recursively applying a vast set of expert-coded chemical reaction rules to break it down into simpler, commercially available starting materials. scientific-computing.comyoutube.com The process is highly customizable, allowing researchers to set specific constraints such as maximum price for starting materials, exclusion of certain hazardous reagents or reaction classes, and preference for protecting-group-free syntheses. sigmaaldrich.comyoutube.com
Below is a hypothetical retrosynthetic analysis for this compound as might be proposed by a computational tool.
Table 1: Hypothetical Retrosynthetic Disconnections for this compound
| Disconnection | Key Intermediate (Retron) | Precursors | Rationale |
| C4-N Bond | 6-Ethyl-2,2-dimethylchroman-4-one | 6-Ethyl-2,2-dimethylchroman-4-one, Ammonia (B1221849)/Amine Source | Reductive amination is a common and high-yielding method for amine synthesis from a ketone. |
| Chroman Ring (C-O and C-C bonds) | 4-Ethylphenol (B45693), Prenal (3-Methyl-2-butenal) | 4-Ethylphenol, Prenal | A potential acid-catalyzed cyclization or a multi-step sequence involving conjugate addition and subsequent cyclization to form the chroman core. |
| Ethyl Group | 6-Bromo-2,2-dimethylchroman-4-amine | 6-Bromo-2,2-dimethylchroman-4-amine, Ethylating Agent | A late-stage functionalization via cross-coupling reaction (e.g., Suzuki, Kumada) on a halogenated chroman precursor. |
This analysis leads to several potential forward synthetic routes, which the software can then elaborate on with specific reagents and predicted yields.
Table 2: Illustrative Synthetic Pathways Proposed by In Silico Analysis
| Pathway | Starting Materials | Key Steps | Predicted Overall Yield (%) | Predicted Step Count |
| A | 4-Ethylphenol, Prenal, Ammonia | 1. Acid-catalyzed cyclization to form chromanone. 2. Reductive amination. | 65-75 | 2 |
| B | Phenol (B47542), Acetic Anhydride, Prenal, Ethylating Agent | 1. Friedel-Crafts acylation. 2. Cyclization with Prenal. 3. Bromination. 4. Suzuki coupling with ethyl boronic acid. 5. Reductive amination. | 40-50 | 5 |
| C | 4-Bromo-2-iodophenol, Acetone (B3395972), Ethyl boronic acid | 1. Protection of phenol. 2. Sonogashira coupling. 3. Cyclization. 4. Suzuki coupling. 5. Conversion to amine. | 30-40 | 6 |
These computational tools represent a paradigm shift in synthetic planning. ucla.edu By systematically exploring the vast chemical space, they not only optimize the synthesis of known compounds but also empower chemists to generate novel intellectual property by uncovering unique and previously unknown synthetic routes. sigmaaldrich.comyoutube.com The integration of these in silico methods into the research and development workflow saves considerable time and resources, accelerating the journey from molecular design to laboratory synthesis. sigmaaldrich.com
Structure Activity Relationship Sar Studies of 6 Ethyl 2,2 Dimethylchroman 4 Amine and Congeneric Chroman 4 Amines
Influence of the C-6 Ethyl Group on Molecular Recognition and Interaction Profiles
The substitution at the C-6 position of the chroman ring plays a significant role in modulating the biological activity of these compounds. While direct studies on the 6-ethyl group in 6-Ethyl-2,2-dimethylchroman-4-amine are limited, SAR studies on related chroman-4-ones and 2H-chromenes provide valuable insights. Research on a series of substituted chroman-4-one derivatives as Sirtuin 2 (SIRT2) inhibitors revealed that larger, electron-withdrawing groups at the C-6 and C-8 positions were favorable for high potency. nih.govacs.org This suggests that the electronic properties and size of the substituent at this position are critical for molecular recognition.
In another study focusing on 2,2-dimethyl-2H-chromene-based arylsulfonamide analogs as hypoxia-inducible factor-1 (HIF-1) pathway inhibitors, variations at the C-6 position were explored to optimize pharmacological properties. nih.gov Although a direct comparison with an ethyl group is not provided, the amenability of this position to chemical modification highlights its importance in tuning the compound's activity. nih.gov The ethyl group, being a lipophilic and electron-donating group, would be expected to influence the compound's interaction with the binding pocket of its target protein, potentially through hydrophobic interactions. The precise nature and strength of these interactions would be target-dependent.
Table 1: Influence of C-6 Substitution on Biological Activity of Chroman Derivatives
| Compound Class | C-6 Substituent | Biological Target | Effect on Activity | Reference |
| Chroman-4-ones | Larger, electron-withdrawing groups | SIRT2 | Favorable for high potency | nih.govacs.org |
| 2,2-dimethyl-2H-chromenes | Amenable to various modifications | HIF-1 | Important for optimizing pharmacology | nih.gov |
| 5,8-dimethoxy-1,4-naphthoquinones | Various substituents | L1210 cells | Dependent on hydrophobicity | nih.gov |
Impact of the Geminal C-2 Dimethyl Substituents on Scaffold Conformation and Binding
This conformational rigidity can be advantageous for binding to a specific biological target by reducing the entropic penalty upon binding. The pre-organized conformation of the ligand more closely matches the conformation required for binding, leading to higher affinity. In the context of this compound, the gem-dimethyl group likely helps to orient the C-4 amine and the C-6 ethyl group in a specific spatial arrangement that is optimal for interaction with its biological target. Studies on other cyclic systems have shown that the gem-dimethyl effect can significantly influence reaction rates and equilibria in cyclization reactions. researchgate.net
Table 2: Conformational Effects of Gem-Dimethyl Groups
| System | Observation | Implication for this compound | Reference |
| Imine-based macrocycles | Facilitates high-yield formation | May stabilize the chroman ring conformation | rsc.org |
| 2,2-dimethylpropane-1,3-diaminium cation | Influences overall molecular shape | Likely impacts the dihydropyran ring pucker | mdpi.com |
| Cyclizations through tetrahedral intermediates | Accelerates cyclization reactions | Suggests a pre-organized, lower energy conformation | researchgate.net |
Role of C-4 Amine Stereochemistry and Substitution Patterns in Ligand Efficiency
The stereochemistry of the amine group at the C-4 position is a critical determinant of the biological activity of chroman-4-amines. The synthesis of chiral chroman-4-amines is an active area of research, as different enantiomers often exhibit significantly different potencies and selectivities for their biological targets. researchgate.netacs.org This highlights the importance of the three-dimensional arrangement of the amine group for effective molecular recognition.
The substitution pattern on the C-4 amine also plays a crucial role in ligand efficiency. For instance, in a series of 4-phenylchroman analogues targeting α1-adrenoreceptor subtypes, the nature of the substituent on the nitrogen atom influenced the affinity and selectivity. nih.gov Similarly, studies on monobactam analogs with C-4 amino acid substitutions have demonstrated the impact of the amine substituent on antibacterial activity. nih.gov The ability of the amine group to act as a hydrogen bond donor and/or acceptor, as well as its basicity, are key factors in its interaction with receptor sites. The specific substitution pattern on the amine of this compound would therefore be a key determinant of its biological profile.
Table 3: Importance of C-4 Amine Stereochemistry and Substitution
| Compound Class | Key Finding | Relevance to this compound | Reference |
| Chiral chroman-4-amines | Enantiomers show different biological activities | The stereochemistry at C-4 is likely crucial for its activity | researchgate.netacs.org |
| 4-phenylchroman analogues | Nitrogen substituents affect α1-adrenoreceptor selectivity | The substitution on the C-4 amine will modulate its target interactions | nih.gov |
| C-4-amino acid substituted monobactams | Amine substituents impact antibacterial activity | Highlights the importance of the C-4 amine's chemical nature | nih.gov |
Comparative SAR Analysis Across Diverse Biological Target Classes
Chroman-4-amine (B2768764) derivatives have been investigated for their activity against a variety of biological targets, and the SAR can vary significantly from one target class to another. For example, as mentioned earlier, chroman-4-one analogs have shown selective inhibition of SIRT2, with a preference for larger, electron-withdrawing groups at the C-6 and C-8 positions. nih.govacs.org In contrast, 2,2-dimethyl-2H-chromene-based compounds have been developed as HIF-1 inhibitors, where modifications at the C-6 position are also critical for optimizing activity. nih.gov
Furthermore, chiral chroman amine analogues have been synthesized and evaluated for their inhibitory activity against enzymes involved in neurodegenerative diseases, such as cholinesterases and monoamine oxidases. researchgate.net The SAR for these targets would likely differ from that for SIRT2 or HIF-1. For instance, the optimal substituent at the C-6 position or the preferred stereochemistry at C-4 for a monoamine oxidase inhibitor may not be the same as for a SIRT2 inhibitor. This target-dependent SAR underscores the versatility of the chroman-4-amine scaffold and the importance of conducting specific SAR studies for each biological target of interest. A comparative analysis of the SAR of this compound and its congeners across different target classes would be essential for understanding its polypharmacology and for the development of selective ligands.
Table 4: Biological Targets of Chroman Derivatives and Key SAR Insights
| Biological Target | Compound Class | Key SAR Findings | Reference |
| Sirtuin 2 (SIRT2) | Chroman-4-ones | Larger, electron-withdrawing groups at C-6 and C-8 are favorable. | nih.govacs.org |
| Hypoxia-Inducible Factor-1 (HIF-1) | 2,2-dimethyl-2H-chromenes | Modifications at the C-6 position are important for optimizing pharmacology. | nih.gov |
| α1-Adrenoreceptor Subtypes | 4-phenylchromans | The relationship between the 2-side chain and the 4-phenyl ring, and the nature of the C-4 amine substituent, are critical for selectivity. | nih.gov |
| Cholinesterases and Monoamine Oxidases | Chiral chroman amines | The stereochemistry and specific substitutions are key to inhibitory activity. | researchgate.net |
| Cyclin-Dependent Kinase 4/6 (CDK4/6) | Tetrahydro-1,6-naphthyridin-2-amine derivatives | High potency and selectivity are achieved through specific substitution patterns. | nih.gov |
| Cancer Cell Lines | Pyridine derivatives | Different geometries determine possible interactions with proteins or DNA, defining biological selectivity. | nih.gov |
Advanced Characterization and Analytical Methodologies for Chroman 4 Amines
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful tools for the structural elucidation of organic molecules in solution. For 6-Ethyl-2,2-dimethylchroman-4-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D-NMR) experiments would be employed to unambiguously assign the chemical structure.
¹H NMR: The proton NMR spectrum would provide crucial information about the chemical environment of each hydrogen atom in the molecule. The integration of the signals would correspond to the number of protons, and the splitting patterns (multiplicity) would reveal neighboring protons, allowing for the assembly of molecular fragments. For instance, the ethyl group at the 6-position would exhibit a characteristic triplet and quartet pattern. The two methyl groups at the 2-position, being geminal and diastereotopic, might appear as two distinct singlets. The protons on the chroman ring and the amine group would also have specific chemical shifts and coupling constants, aiding in their precise localization.
¹³C NMR: The carbon-13 NMR spectrum would show a distinct signal for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. For example, the carbons of the aromatic ring would resonate in the downfield region (typically 110-160 ppm), while the sp³ hybridized carbons of the chroman ring and the ethyl group would appear in the upfield region.
2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. COSY reveals proton-proton couplings, helping to trace out the spin systems within the molecule. HSQC correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different fragments of the molecule, such as the ethyl group to the aromatic ring.
Saturation Transfer Difference (STD)-NMR: While typically used to study ligand-receptor interactions, STD-NMR could, in principle, be adapted to study intramolecular interactions or the binding of this compound to a chiral resolving agent, which could be useful in the analysis of enantiomers.
While specific NMR data for this compound is not publicly available, the expected chemical shifts can be inferred from closely related structures. For example, in a study on substituted chroman-4-ones, the precursor to the amine, the chemical shifts of the aromatic and heterocyclic protons and carbons were extensively analyzed.
Table 1: Representative ¹H and ¹³C NMR Data for a Related Chroman Structure (Note: This data is for a closely related compound and serves as an illustrative example)
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| 2 | - | ~75 |
| 2-CH₃ (gem-dimethyl) | ~1.4 (s, 6H) | ~26 |
| 3-CH₂ | ~2.0 (m, 2H) | ~35 |
| 4-CH | ~4.2 (t, 1H) | ~50 |
| 4-NH₂ | Variable | - |
| 5-H | ~7.2 (d, 1H) | ~128 |
| 6-CH₂CH₃ | ~2.6 (q, 2H) | ~28 |
| 6-CH₂CH₃ | ~1.2 (t, 3H) | ~16 |
| 7-H | ~6.8 (dd, 1H) | ~118 |
| 8-H | ~6.7 (d, 1H) | ~116 |
| C4a | - | ~121 |
| C5a | - | ~150 |
| C6 | - | ~135 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, MS would be used to determine the molecular weight and to gain structural information through fragmentation patterns.
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would be common ionization methods. In EI-MS, the molecule is bombarded with high-energy electrons, leading to fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule and can be used to deduce its structure. For ESI-MS, which is a softer ionization technique, the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the m/z value, allowing for the determination of the elemental composition of the molecule and its fragments. This is crucial for confirming the molecular formula of this compound (C₁₃H₁₉NO) and distinguishing it from other compounds with the same nominal mass.
Table 2: Expected HRMS Data for this compound
| Ion | Calculated m/z |
|---|---|
| [C₁₃H₁₉NO + H]⁺ | 206.1539 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic parts, C=C stretching of the aromatic ring (around 1600 cm⁻¹), and C-O stretching of the ether linkage in the chroman ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chroman moiety contains a benzene (B151609) ring, which will give rise to characteristic absorption bands in the UV region, typically around 200-300 nm. The position and intensity of these bands can be influenced by the substitution pattern on the aromatic ring.
Chromatographic Methods for Purity and Isomeric Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any starting materials, byproducts, or isomers.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture.
Reversed-Phase HPLC: This would be the most common mode for purity analysis. A nonpolar stationary phase (like C18) would be used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with a modifier like trifluoroacetic acid). The purity of the compound would be determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Chiral HPLC: Since the carbon at position 4 is a stereocenter, this compound can exist as a pair of enantiomers. Chiral HPLC is the gold standard for separating and quantifying these enantiomers. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. This is crucial for applications where one enantiomer may have desired activity while the other is inactive or has undesirable effects. While specific methods for this compound are not documented, general methods for separating chiral amines are well-established. rsc.org
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. While the amine group might make the compound somewhat polar, it is likely amenable to GC analysis, possibly after derivatization to increase its volatility and improve peak shape. A capillary column with a suitable stationary phase would be used, and the compound would be detected by a flame ionization detector (FID) or a mass spectrometer (GC-MS). GC can provide excellent resolution and is highly effective for purity assessment.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a versatile and rapid analytical technique used for separating mixtures, identifying compounds, and determining purity. For a primary amine like this compound, TLC on silica (B1680970) gel plates is a standard method.
Stationary and Mobile Phases: Silica gel 60 F254 plates are commonly used as the stationary phase, where the 'F254' indicates the presence of a fluorescent indicator that allows for visualization of UV-active compounds under UV light at 254 nm. The choice of the mobile phase (eluent) is critical and depends on the polarity of the analyte. For the separation of amine derivatives, various solvent systems can be employed. A common mobile phase for biogenic amines, after derivatization, is a mixture of chloroform (B151607) and triethylamine, often in a 4:1 ratio. oiv.int The polarity of the eluent can be adjusted to achieve optimal separation; for instance, using different ratios of non-polar solvents like toluene (B28343) with more polar solvents like diethyl ether or butanol can effectively modulate the retention factor (Rf) of aromatic amines.
Visualization Techniques: Since this compound is not colored, several methods can be used to visualize the spots on the TLC plate after development.
UV Light: As a non-destructive method, if the compound is UV-active, it will appear as a dark spot on the fluorescent background of the TLC plate when viewed under a UV lamp (254 nm). libretexts.org
Iodine Vapor: Exposing the plate to iodine vapor in a sealed chamber is a semi-destructive method where organic compounds, including amines, form colored complexes (typically yellow-brown) with iodine. libretexts.org
Chemical Stains: Destructive methods involving chemical stains are highly effective for visualizing amines.
Ninhydrin (B49086): A solution of ninhydrin is a classic reagent for detecting primary and secondary amines, which typically yields red, pink, or purple spots upon heating. epfl.ch
p-Anisaldehyde Stain: This is a general-purpose stain that reacts with nucleophiles like amines to produce colored spots, often against a pink background after heating. libretexts.org
Dansyl Chloride: For enhanced sensitivity, especially for quantitative analysis, the amine can be derivatized with dansyl chloride prior to TLC. The resulting dansylated amine is highly fluorescent and can be easily visualized under UV light. oiv.intresearchgate.net
The following table summarizes potential TLC visualization reagents for this compound.
| Visualization Reagent | Type | Typical Result |
| UV Light (254 nm) | Non-destructive | Dark spots on a green fluorescent background |
| Iodine (I₂) Vapor | Semi-destructive | Yellow to brown spots |
| Ninhydrin | Destructive | Red, pink, or purple spots upon heating |
| p-Anisaldehyde | Destructive | Colored spots on a pink background upon heating |
This interactive table summarizes common TLC visualization methods applicable to primary amines.
X-ray Crystallography for Absolute Configuration and Ligand-Protein Complex Analysis
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. It is the definitive method for determining the absolute configuration of chiral molecules and for visualizing the detailed interactions between a ligand, such as a chroman-4-amine (B2768764) derivative, and its protein target.
While specific crystal structure data for this compound is not prominently available in public databases, the technique has been successfully applied to a wide range of related chroman and chroman-4-one derivatives. acs.orgnih.govresearchgate.net For instance, the crystal structure of a 4-chromanone (B43037) derivative has been characterized by X-ray diffraction, revealing its detailed molecular geometry. nih.gov Similarly, extensive crystallographic studies on other functionalized chromenes have been reported, confirming their structural features and intermolecular interactions, such as hydrogen bonding. researchgate.net
The determination of the absolute configuration of a chiral center, like the C4-amine group in the chroman ring system, is a critical application of this technique. However, obtaining single crystals suitable for X-ray diffraction can be challenging. In cases where crystallization attempts fail, alternative methods like comparing experimental and calculated vibrational circular dichroism (VCD) spectra can be employed to determine the absolute configuration. acs.org
In drug discovery and medicinal chemistry, co-crystallization of a ligand with its target protein allows for the detailed analysis of the ligand-protein complex. This provides invaluable insights into the binding mode, identifying key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. This information is crucial for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective analogs. Although attempts to obtain useful crystals of some chroman-4-one enantiomers have been unsuccessful, the potential of the technique remains significant for this class of compounds. acs.org
Derivatization Reagents in Analytical Detection
In chromatographic analysis, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), derivatization is a common strategy to improve the analytical properties of target compounds. For primary amines like this compound, derivatization can enhance volatility for GC analysis or introduce a chromophore or fluorophore for sensitive UV-Vis or fluorescence detection in HPLC.
The primary amine group of this compound is a reactive site for various derivatizing agents. The selection of a reagent depends on the analytical technique and the desired outcome.
Common Derivatization Reagents for Primary Amines:
o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. This pre-column derivatization is widely used in HPLC with fluorescence detection for the sensitive analysis of amino acids and primary amines. epfl.ch
Dansyl Chloride (DNS-Cl): 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, or Dansyl Chloride, reacts with primary and secondary amines to produce stable, highly fluorescent sulfonamide derivatives. These derivatives are well-suited for reversed-phase HPLC with fluorescence or UV detection. researchgate.net
9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is another popular reagent that reacts with primary and secondary amines to form stable, fluorescent derivatives. It is extensively used in HPLC with fluorescence detection. epfl.ch
Acylating Reagents (e.g., Trifluoroacetic Anhydride - TFAA): For GC analysis, acylation reagents are used to decrease the polarity and increase the volatility of amines. The resulting trifluoroacetyl derivatives are more stable than silylated derivatives and are suitable for detection by Flame Ionization Detector (FID) or Electron Capture Detector (ECD).
The following interactive table provides a summary of common derivatization reagents applicable to the analysis of this compound.
| Derivatization Reagent | Abbreviation | Target Functional Group | Analytical Technique | Detection Method |
| o-Phthalaldehyde | OPA | Primary Amine | HPLC | Fluorescence |
| Dansyl Chloride | DNS-Cl | Primary/Secondary Amine | HPLC | Fluorescence, UV |
| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary/Secondary Amine | HPLC | Fluorescence |
| Trifluoroacetic Anhydride | TFAA | Primary/Secondary Amine | GC | FID, ECD |
This table summarizes key derivatization reagents used for the chromatographic analysis of primary amines.
Conclusion and Future Research Perspectives on 6 Ethyl 2,2 Dimethylchroman 4 Amine
Synthesis and Derivatization: Achievements and Current Limitations
The synthesis of chroman-4-amines typically proceeds through the corresponding chroman-4-one. The construction of the 6-ethyl-2,2-dimethylchroman-4-one precursor can be achieved through several established synthetic routes for substituted chroman-4-ones. rsc.orgresearchgate.net One of the primary achievements in this field is the development of cascade radical annulation reactions of 2-(allyloxy)arylaldehydes, which allows for the construction of the chroman-4-one skeleton with various substitutions. dntb.gov.uamdpi.com
However, a significant limitation is the general lack of published research focusing specifically on the synthesis of 6-Ethyl-2,2-dimethylchroman-4-amine. Most synthetic efforts are documented for the broader class of chroman-4-ones and chroman-4-amines with different substitution patterns. nih.govgu.se The conversion of the ketone in the 4-position to an amine is a critical step that can be approached in several ways, each with its own set of challenges.
Derivatization of the primary amine at the 4-position is crucial for exploring the structure-activity relationships of this class of compounds. Standard amine derivatization techniques, such as acylation, sulfonylation, and reductive amination, can be applied to this compound to generate a library of diverse analogs. The primary limitation in this area is the absence of a dedicated study on the derivatization of this specific amine, which means that optimal reaction conditions and the stability of the resulting derivatives are yet to be determined.
| Strategy | Description | Potential Application to this compound | Key Challenges |
| Chroman-4-one Synthesis | Cascade radical cyclization of a substituted 2-(allyloxy)arylaldehyde. | Synthesis of the 6-ethyl-2,2-dimethylchroman-4-one precursor. | Availability of the appropriately substituted starting materials. |
| Amination of Chroman-4-one | Reductive amination or formation of an oxime followed by reduction. | Conversion of the ketone precursor to the target primary amine. | Control of stereochemistry at the 4-position. |
| Amine Derivatization | Acylation, sulfonylation, or reaction with isocyanates. | Creation of a diverse library of amide, sulfonamide, and urea (B33335) derivatives for biological screening. | Potential for side reactions and purification challenges. |
Emerging Paradigms in Chroman-4-amine (B2768764) Research
Research into chroman-4-amines and their parent ketones is increasingly focused on their potential as modulators of various biological targets. A significant emerging paradigm is the use of the chroman scaffold to develop selective inhibitors of enzymes implicated in diseases like cancer and neurodegenerative disorders. gu.se For instance, certain chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (Sirt2), an enzyme linked to cellular proliferation and aging-related diseases. gu.se
Another developing area is the application of photoredox catalysis in the synthesis of chroman-4-one derivatives. researchgate.net This approach offers milder reaction conditions and access to novel structural motifs that may not be achievable through traditional thermal reactions. The use of visible light to initiate radical cascade cyclizations is a powerful tool for creating complex chroman structures from simple precursors. dntb.gov.ua
Furthermore, there is a growing interest in the stereoselective synthesis of chroman-4-amines. The chirality at the C4 position can have a profound impact on biological activity, making the development of enantioselective synthetic methods a high priority. While methods for the asymmetric synthesis of some chroman-4-amines have been reported, their broad applicability, especially to 2,2-disubstituted systems, remains an area of active research.
Future Directions in Rational Design and Mechanistic Investigations
The future of research on this compound will likely be driven by rational design and detailed mechanistic studies. The principles of rational drug design can be employed to create derivatives with enhanced potency and selectivity for specific biological targets. nih.govresearchgate.net This involves using computational modeling and structure-activity relationship (SAR) data from related compounds to predict which modifications to the this compound scaffold are most likely to lead to desired biological effects.
A key future direction will be the thorough investigation of the mechanism of action of any biologically active derivatives. Understanding how these molecules interact with their targets at a molecular level is crucial for optimizing their properties and for the development of the next generation of chroman-based therapeutic agents. This will involve a combination of biochemical assays, structural biology techniques, and cellular studies.
Moreover, exploring novel synthetic methodologies to access a wider range of derivatives is essential. mdpi.com This includes the development of new catalytic systems for the efficient and selective functionalization of the chroman core. The application of emerging chemical technologies will undoubtedly open up new avenues for the synthesis and derivatization of this compound and related compounds, paving the way for their potential application in various fields of chemical biology and medicine. colab.ws
Q & A
Advanced Research Question
- Molecular docking : Screen derivatives for binding affinity to biological targets (e.g., enzymes) using AutoDock Vina .
- DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
- Reactivity descriptors : Calculate Fukui indices to identify regions prone to functionalization (e.g., amine group for acylation) .
What strategies address low yields in reductive amination steps during synthesis?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
